molecular formula C9H13BrO B577000 2-Bromo-1-cyclohexylprop-2-en-1-one CAS No. 13487-23-5

2-Bromo-1-cyclohexylprop-2-en-1-one

Cat. No.: B577000
CAS No.: 13487-23-5
M. Wt: 217.106
InChI Key: BLBLRZKXVNNBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-cyclohexylprop-2-en-1-one is a brominated α,β-unsaturated ketone characterized by a cyclohexyl group attached to the carbonyl carbon and a bromine substituent at the β-position of the enone system. Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol. The compound’s structure combines the electron-withdrawing effects of the ketone and bromine, making it reactive toward nucleophilic substitutions and conjugate additions. The cyclohexyl group introduces steric bulk and lipophilicity, influencing its solubility and crystallinity .

Properties

CAS No.

13487-23-5

Molecular Formula

C9H13BrO

Molecular Weight

217.106

IUPAC Name

2-bromo-1-cyclohexylprop-2-en-1-one

InChI

InChI=1S/C9H13BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h8H,1-6H2

InChI Key

BLBLRZKXVNNBCZ-UHFFFAOYSA-N

SMILES

C=C(C(=O)C1CCCCC1)Br

Synonyms

2-Propen-1-one, 2-bromo-1-cyclohexyl- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Crystallographic Data (if available)
2-Bromo-1-cyclohexylprop-2-en-1-one C₉H₁₁BrO 215.09 Cyclohexyl, Br Not reported in evidence
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one C₁₆H₁₃BrO 301.18 4-Methylphenyl, Br, Phenyl Monoclinic, space group P2₁/c
2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₂BrClO₂ 351.62 Chlorophenyl, Br, 4-Methoxyphenyl Monoclinic, space group P2₁/c
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one C₁₄H₁₃BrO₂ 301.16 6-Methoxynaphthyl, Br Not reported

Key Observations:

  • Substituent Effects: The cyclohexyl group in the target compound contrasts with aromatic substituents (e.g., phenyl, naphthyl) in analogs.
  • Molecular Weight : The target compound has a lower molecular weight compared to aryl-substituted analogs due to the absence of extended aromatic systems.
  • Melting Points: Aryl-substituted bromoenones (e.g., ) often exhibit higher melting points (>100°C) due to crystalline stability from planar aromatic rings. The cyclohexyl analog’s melting point is unreported but likely lower due to reduced symmetry .

Reactivity and Stability

  • Nucleophilic Reactivity : The bromine at the β-position is highly electrophilic. Electron-withdrawing aryl groups (e.g., chlorophenyl in ) enhance this reactivity, while the cyclohexyl group’s inductive electron donation may slightly reduce substitution rates.
  • Conjugate Additions : The α,β-unsaturated system facilitates Michael additions. Steric hindrance from the cyclohexyl group may slow reactions compared to less bulky analogs .
  • Stability: Bromoenones with aromatic substituents (e.g., ) are prone to photodegradation due to extended conjugation. The cyclohexyl analog’s stability under UV light is unstudied but may differ due to saturated hydrocarbon effects .

Crystallographic Insights

  • Crystal Packing: Aryl-substituted bromoenones (e.g., ) crystallize in monoclinic systems (P2₁/c) with intermolecular halogen bonds (Br···O) stabilizing the lattice. The cyclohexyl analog’s crystal structure is uncharacterized but may lack such interactions due to non-planar geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.